3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
Overview
Description
3-(2-Thienyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide is a useful research compound. Its molecular formula is C9H9F3N2O2S and its molecular weight is 266.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Fluorine-Containing Heterocycles
Researchers have synthesized new 3-amino-2-functionalized-6-(2'-thienyl)-4-trifluoromethylthieno[2,3-b]pyridines, exploring the reactions of 3-cyano-6-(2'-thienyl)-4-trifluoromethylpyridine-2(1H)-thione with various reagents. These compounds underwent further transformations to yield novel pyrido[3',2':4,5]thieno[3,2-d]pyrimidines and pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazines, showcasing the compound's versatility in heterocyclic chemistry (Abdel-Monem, Mohamed, & Bakhite, 2001).
Microwave-Assisted Synthesis
A study highlighted the microwave-assisted synthesis of novel Pyrido[3,2-f][1,4]thiazepines from 3-Amino-3-thioxopropanamide, demonstrating the efficiency of microwave irradiation in synthesizing complex heterocyclic compounds in shorter times and with better yields compared to traditional methods (Faty, Youssef, & Youssef, 2011).
Biological Activities
Anticancer Activity
A series of S-glycosyl and S-alkyl derivatives of 4-amino-3-mercapto-6-(2-(2-thienyl)vinyl)-1,2,4-triazin-5(4H)-one were synthesized and screened for anticancer activities. Some compounds demonstrated significant in vitro anticancer activity, suggesting potential therapeutic applications in cancer treatment (Saad & Moustafa, 2011).
Antimicrobial Properties
The synthesis of arylsubstituted halogen(thiocyanato)amides containing the 4-acetylphenyl fragment was explored, with the compounds exhibiting antibacterial and antifungal activities. This research underscores the potential of such derivatives in developing new antimicrobial agents (Baranovskyi, Symchak, Pokryshko, Klymnyuk, & Grishchuk, 2018).
Properties
IUPAC Name |
3-thiophen-2-yl-3-[(2,2,2-trifluoroacetyl)amino]propanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O2S/c10-9(11,12)8(16)14-5(4-7(13)15)6-2-1-3-17-6/h1-3,5H,4H2,(H2,13,15)(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLKVTSMCIQFCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CC(=O)N)NC(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001203635 | |
Record name | β-[(2,2,2-Trifluoroacetyl)amino]-2-thiophenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861209-46-3 | |
Record name | β-[(2,2,2-Trifluoroacetyl)amino]-2-thiophenepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861209-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | β-[(2,2,2-Trifluoroacetyl)amino]-2-thiophenepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001203635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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